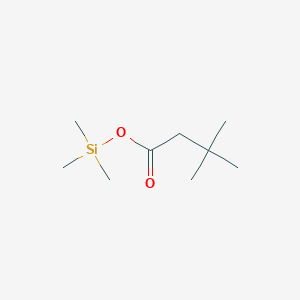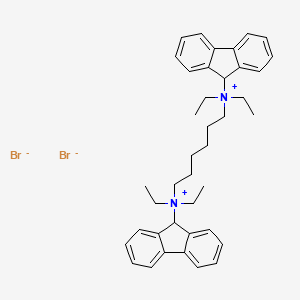
2-(1-Decylcyclohexyl)oxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Decylcyclohexyl)oxyethanol is an organic compound with the molecular formula C18H36O2. It is a type of ether alcohol, characterized by a cyclohexyl group substituted with a decyl chain and an ethoxy group. This compound is used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Decylcyclohexyl)oxyethanol typically involves the reaction of 1-decylcyclohexanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The product is then purified through distillation and other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Decylcyclohexyl)oxyethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted ethers and alcohols.
Applications De Recherche Scientifique
2-(1-Decylcyclohexyl)oxyethanol is utilized in various scientific research fields, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the formulation of surfactants, lubricants, and emulsifiers
Mécanisme D'action
The mechanism of action of 2-(1-Decylcyclohexyl)oxyethanol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, affecting their function and activity. These interactions are mediated through hydrophobic and hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Octylcyclohexyl)oxyethanol
- 2-(1-Dodecylcyclohexyl)oxyethanol
- 2-(1-Hexylcyclohexyl)oxyethanol
Uniqueness
2-(1-Decylcyclohexyl)oxyethanol is unique due to its specific decyl chain length, which imparts distinct hydrophobic properties and influences its interaction with lipid membranes and proteins. This makes it particularly useful in applications requiring specific membrane dynamics and protein interactions .
Propriétés
Formule moléculaire |
C18H36O2 |
|---|---|
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
2-(1-decylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-10-13-18(20-17-16-19)14-11-9-12-15-18/h19H,2-17H2,1H3 |
Clé InChI |
MEFYYFZUZNNBKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1(CCCCC1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)


![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)


